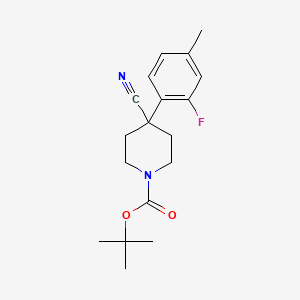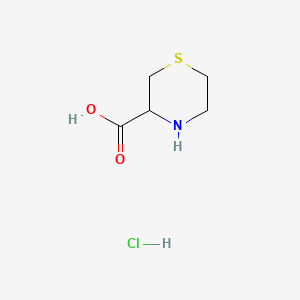
Thiomorpholine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S . It is a solid substance and has a molecular weight of 183.650 .
Molecular Structure Analysis
The molecular structure of Thiomorpholine-3-carboxylic acid hydrochloride is represented by the InChI code: 1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) in the molecule.Physical And Chemical Properties Analysis
Thiomorpholine-3-carboxylic acid hydrochloride is a solid substance . It has a molecular weight of 183.650 . The boiling point and melting point of the parent compound, Thiomorpholine-3-carboxylic acid, are 334.6±37.0 C and 270-278 C respectively .Aplicaciones Científicas De Investigación
Antioxidant Activity and Analytical Methods Research on carboxylic acids has highlighted their potential in antioxidant activity and the development of analytical methods for determining such activity. Studies have presented critical assessments of tests used to determine the antioxidant activity of carboxylic acids, including the ORAC, HORAC, TRAP, and TOSC tests, which are based on the transfer of a hydrogen atom, and the CUPRAC and FRAP tests, based on the transfer of one electron. These methods are instrumental in analyzing the antioxidant capacity of complex samples, underlining the significance of carboxylic acids in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Biocatalyst Inhibition Carboxylic acids' role as biocatalyst inhibitors has been explored, demonstrating their impact on microbes used in fermentative production. This inhibition is crucial for understanding the microbial resistance and robustness, which could lead to engineered strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Agents The anticancer potential of cinnamic acid derivatives, which include carboxylic acid functionality, has been reviewed extensively. These compounds have been investigated for their synthetic antitumor agents' roles, highlighting the importance of the carboxylic acid group in medicinal chemistry and the potential for the development of new anticancer drugs (De, Baltas, & Bedos-Belval, 2011).
Coordination Properties and Metal Complexes The coordination properties of carboxylic acids with metals, such as Al(III) and Fe(III), have been reviewed, offering insights into designing metal carriers that can improve metal intake or removal in living organisms. This research area opens up possibilities for using carboxylic acids in medicinal chemistry, especially in chelation therapy and the development of novel therapeutic agents (Malacaria et al., 2021).
Extraction and Purification Technologies The use of carboxylic acids in solvent development for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams has been reviewed. This research is pivotal for the bio-based production of organic acids, contributing to the development of sustainable and efficient extraction technologies (Sprakel & Schuur, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
thiomorpholine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBHEMVODXCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

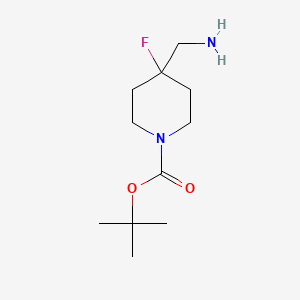
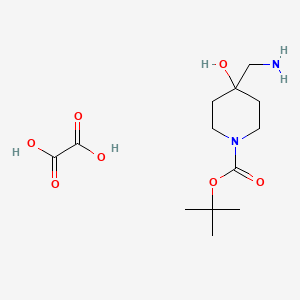
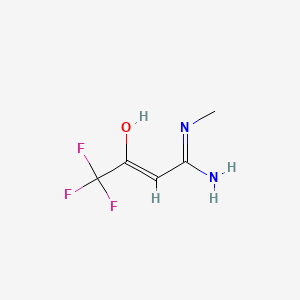
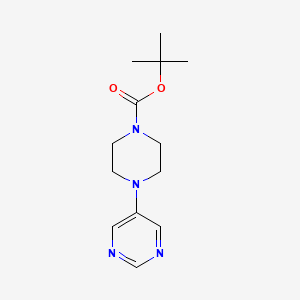
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
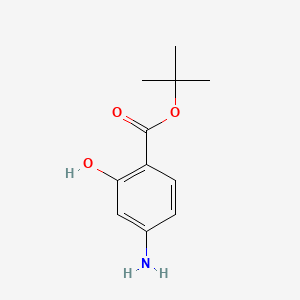
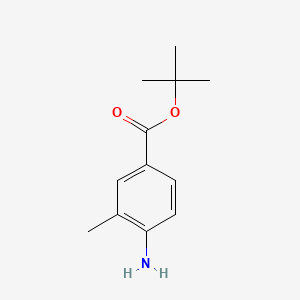
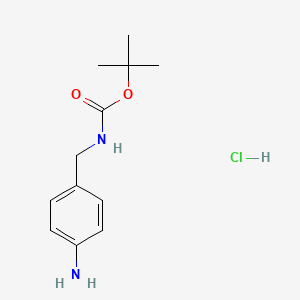
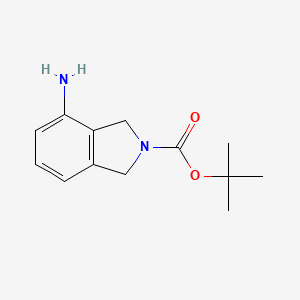
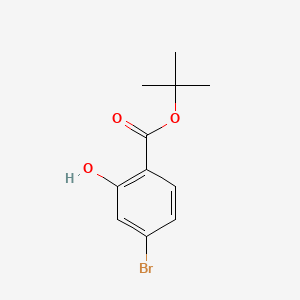
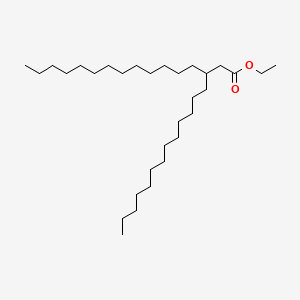
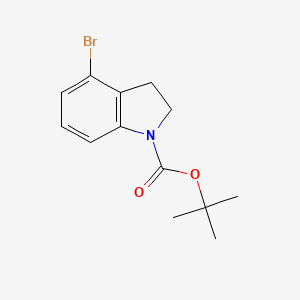
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
